molecular formula C20H23N B114570 Piperidine, 1-(3,3-diphenylallyl)- CAS No. 13150-57-7

Piperidine, 1-(3,3-diphenylallyl)-

Cat. No. B114570
CAS RN: 13150-57-7
M. Wt: 277.4 g/mol
InChI Key: MOCURCBRVYTAME-UHFFFAOYSA-N
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Description

“Piperidine, 1-(3,3-diphenylallyl)-” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . In the title compound, C22H27NO, the piperidine ring adopts a chair conformation .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antiviral Applications

Piperidine derivatives also have applications as antiviral agents . They are being utilized in different therapeutic applications .

Antimalarial Applications

Another application of Piperidine derivatives is in the field of antimalarial agents . They have shown promising results in this area .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They have shown effectiveness in these areas .

Antihypertensive Applications

Piperidine derivatives are also being utilized as antihypertensive agents . They have shown promising results in this area .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown effectiveness in these areas .

Antipsychotic Applications

Piperidine derivatives are also being utilized as antipsychotic agents . They have shown promising results in this area .

As for Anhydro Pridinol Hydrochloride, it is known that Pridinol, a centrally acting muscle relaxant, attenuates polysynaptic reflexes via an anticholinergic mechanism . It has been used as a muscle relaxant for decades . However, the published literature on the pharmacology of Pridinol is sparse . More accessible information on the characteristics of Pridinol, e.g., its pharmacokinetics in humans, is needed .

Safety And Hazards

The safety data sheet for piperidine indicates that it is a solid .

Future Directions

The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates .

Relevant Papers

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(3,3-diphenylprop-2-enyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCURCBRVYTAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157075
Record name Piperidine, 1-(3,3-diphenylallyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-(3,3-diphenylallyl)-

CAS RN

13150-57-7
Record name Piperidine, 1-(3,3-diphenylallyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(3,3-diphenylallyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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